2-(4-Chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one
Description
2-(4-Chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one (CAS: 863324-41-8) is a sulfur-containing heterocyclic compound with the molecular formula C₁₁H₁₀ClNOS₂ and a molar mass of 271.79 g/mol . Structurally, it consists of a 4-chlorophenyl group attached to an ethanone moiety, which is linked to a 1,3-thiazolidine ring bearing a sulfanylidene (2-thioxo) group at position 2.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS2/c12-9-3-1-8(2-4-9)7-10(14)13-5-6-16-11(13)15/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNQUTRVJTYHAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701205494 | |
| Record name | 2-(4-Chlorophenyl)-1-(2-thioxo-3-thiazolidinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701205494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863324-41-8 | |
| Record name | 2-(4-Chlorophenyl)-1-(2-thioxo-3-thiazolidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863324-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-1-(2-thioxo-3-thiazolidinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701205494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the desired thiazolidinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this thiazolidinone derivative typically involves the condensation of 4-chlorobenzaldehyde with rhodanine derivatives under acidic conditions. The product can be characterized using various spectroscopic techniques such as:
- Infrared (IR) Spectroscopy : Identification of functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Determination of molecular structure.
- X-ray Crystallography : Elucidation of the crystal structure, confirming the compound's configuration and interactions.
Research indicates that compounds containing thiazolidinone moieties exhibit various biological activities, including:
- Antimicrobial Activity : Several studies have reported that thiazolidinones possess antibacterial and antifungal properties. For example, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : The presence of sulfur in the thiazolidinone structure contributes to antioxidant activity, which is beneficial in combating oxidative stress-related diseases.
- Anti-inflammatory Effects : Some thiazolidinones have demonstrated the ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Medicinal Chemistry Applications
The compound's unique structural features make it a candidate for further medicinal chemistry exploration:
- Drug Design : The thiazolidinone scaffold can be modified to enhance pharmacological properties and reduce toxicity.
- Coordination Chemistry : Initial studies suggest that this compound could act as an S-donor ligand in coordination complexes, potentially leading to novel therapeutic agents in metal-based drugs.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential through various experimental models:
- Antimicrobial Studies : In vitro assays demonstrated that derivatives of thiazolidinones exhibited significant inhibition against Staphylococcus aureus and Escherichia coli strains .
- Antioxidant Activity Assessment : A study utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay revealed that the compound effectively scavenges free radicals, indicating strong antioxidant potential .
- In Vivo Anti-inflammatory Studies : Animal models treated with thiazolidinone derivatives showed reduced paw edema and inflammatory markers compared to control groups .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Substituent Effects
- Electron-Withdrawing vs. In contrast, the 4-fluorophenyl analog () retains similar electronic properties but with a smaller atomic radius and lower molecular weight (255.33 vs. 271.79 g/mol), which may improve solubility . The 4-methylphenyl substituent in ’s compound is electron-donating, which could alter reactivity and crystal packing compared to halogenated analogs .
Heterocycle Modifications :
- The 1,3-thiazolidine-2-thione core in the target compound and its fluoro analog provides sulfur-based nucleophilicity, while the thiazolidin-4-one variant () introduces an additional ketone, likely affecting hydrogen-bonding capabilities .
- The 1,3,4-oxadiazole derivative () replaces sulfur with oxygen and nitrogen, creating a more polar heterocycle with distinct hydrogen-bonding and metabolic stability profiles .
Biological Activity
2-(4-Chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one (CAS No: 863324-41-8) is a thiazolidinone derivative notable for its diverse biological activities. This compound features a sulfanylidene group that enhances its chemical reactivity and potential pharmacological effects. Research indicates that thiazolidinone derivatives are promising candidates in medicinal chemistry due to their antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Synthesis
The compound's structure can be described as follows:
Synthesis Routes
The synthesis typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which then undergoes cyclization with chloroacetic acid. Common solvents used include ethanol and methanol, often requiring heating to facilitate the process .
Antimicrobial Properties
Research has shown that compounds within the thiazolidinone class exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains, demonstrating effective inhibition of growth. For instance, studies have reported minimum inhibitory concentrations (MICs) for Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 6.25 |
| Pseudomonas aeruginosa | 12.5 |
These results indicate its potential utility in treating bacterial infections .
Anticancer Activity
The compound's anticancer properties have also been investigated. Studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The structural features of thiazolidinones contribute to their ability to interfere with cancer cell metabolism and growth .
The mechanism of action for this compound involves:
- Antimicrobial Action : Interference with cell wall synthesis and protein function.
- Anticancer Action : Induction of apoptosis through modulation of intracellular signaling pathways.
This dual action highlights the compound's versatility as a therapeutic agent .
Case Studies
Several case studies have documented the biological activity of thiazolidinone derivatives:
- Study on Antibiofilm Activity : A recent study demonstrated that thiazolidinone derivatives could significantly reduce biofilm formation in Pseudomonas aeruginosa, with some compounds showing over 50% reduction at sub-MIC concentrations .
- Anticancer Efficacy : Another study explored various thiazolidinones against different cancer cell lines, revealing that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
